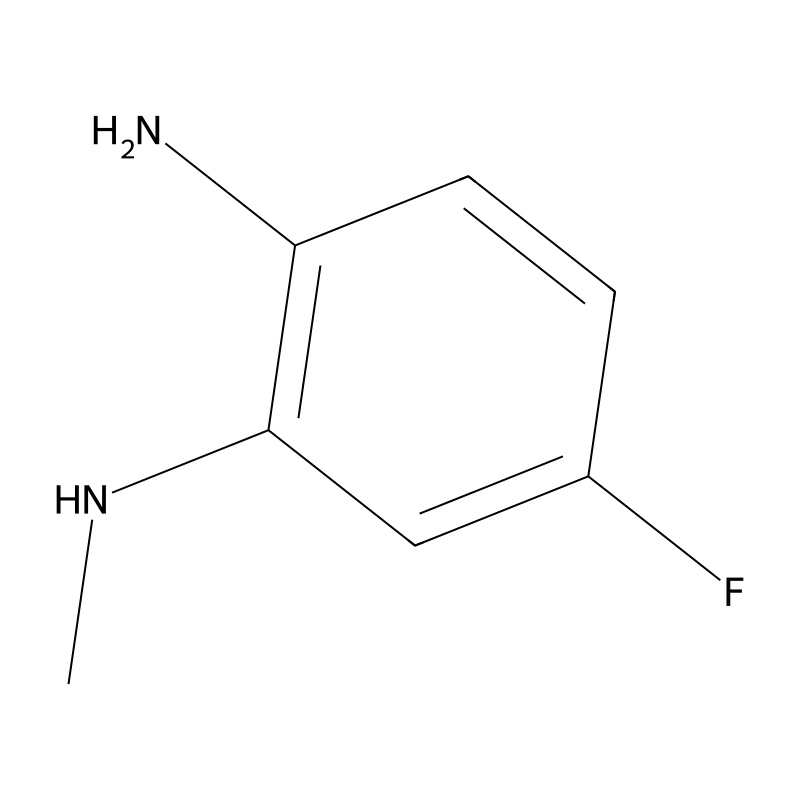

5-Fluoro-N1-methylbenzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

The presence of the aromatic ring and amine functional groups suggests potential applications in medicinal chemistry. Aromatic amines are known to exhibit various biological activities, including:

- Antibacterial and antifungal properties: Certain aromatic amines have been shown to possess antibacterial and antifungal properties. Further research could investigate if 5-Fluoro-N1-methylbenzene-1,2-diamine exhibits similar activity.

- Anticancer properties: Several aromatic amines have been identified as potential anti-cancer agents due to their ability to interact with DNA or disrupt cell division. Exploring the potential anti-cancer properties of 5-Fluoro-N1-methylbenzene-1,2-diamine would require further investigation.

Material Science

The presence of the amine groups could potentially make 5-Fluoro-N1-methylbenzene-1,2-diamine useful in material science applications such as:

- Synthesis of polymers: Aromatic amines can be used as building blocks for the synthesis of various polymers. Investigating the potential of 5-Fluoro-N1-methylbenzene-1,2-diamine as a monomer in polymer synthesis could be a potential research avenue.

- Development of functional materials: Aromatic amines with specific functionalities can be used to develop materials with desired properties, such as electrical conductivity or self-assembly capabilities. Exploring the potential of 5-Fluoro-N1-methylbenzene-1,2-diamine for the development of functional materials would require further research.

5-Fluoro-N1-methylbenzene-1,2-diamine is characterized by its fluorine substitution, which enhances its reactivity and biological activity. The presence of two amine groups allows for various chemical interactions, making it a versatile compound in organic synthesis and medicinal chemistry. The compound's CAS number is 401567-10-0, and it has a molecular weight of 140.16 g/mol .

- Oxidation: It can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield primary or secondary amines, typically using lithium aluminum hydride or hydrogen gas with a catalyst.

- Substitution: The fluorine atom can be replaced by other functional groups through nucleophilic aromatic substitution reactions, utilizing nucleophiles such as sodium methoxide or sodium ethoxide .

Research indicates that 5-Fluoro-N1-methylbenzene-1,2-diamine may have potential therapeutic properties. Its structure allows it to interact with various biological targets, such as enzymes or receptors, potentially influencing metabolic pathways. The electronegativity of the fluorine atom may enhance binding affinity to these targets, making it a candidate for biochemical probes in scientific studies.

The synthesis of 5-Fluoro-N1-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution methods. A common approach is the fluorination of N1-methylbenzene-1,2-diamine using fluorinating agents like fluorine gas or fluorine-containing compounds. Reaction conditions often require catalysts (e.g., iron(III) fluoride) and controlled temperatures to ensure selectivity in fluorination . Alternative synthetic routes may also exist involving various aromatic substitution reactions.

5-Fluoro-N1-methylbenzene-1,2-diamine has multiple applications across different fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: Investigated for its potential use in drug development due to its biochemical properties.

- Research: Used as a probe in enzyme interaction studies and metabolic pathway investigations.

The interaction mechanisms of 5-Fluoro-N1-methylbenzene-1,2-diamine depend on its specific applications. For instance, when utilized in biological assays, its interactions with biomolecules can lead to observable changes in fluorescence or enzyme activity. Further research is needed to elucidate these mechanisms comprehensively .

Similar Compounds

Several compounds share structural similarities with 5-Fluoro-N1-methylbenzene-1,2-diamine. Here are notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Fluoro-N1-methylbenzene-1,2-diamine | C7H9FN2 | Fluorine at a different position |

| 4-Fluoro-N1-methylbenzene-1,2-diamine | C7H9FN2 | Fluorine at another position |

| 3-Bromo-N1-methylbenzene-1,2-diamine | C7H9BrN2 | Contains bromine instead of fluorine |

Uniqueness: The specific positioning of the fluorine atom significantly influences the chemical reactivity and biological activity of 5-Fluoro-N1-methylbenzene-1,2-diamine compared to its isomers. This unique characteristic enhances its solubility and interaction potential within biological systems .

Reductive Amination Approaches Using Nitro Precursors

Reductive amination represents one of the most versatile and widely employed methodologies for synthesizing 5-Fluoro-N1-methylbenzene-1,2-diamine from readily available nitro precursors [6]. This approach typically involves the initial preparation of 5-fluoro-1,2-dinitrobenzene derivatives followed by selective reduction and subsequent N-methylation processes [8] [9].

The classical Béchamp reduction utilizing iron in acidic media has been extensively applied for converting aromatic nitro compounds to their corresponding anilines [9]. For 5-fluoro-1,2-dinitrobenzene substrates, this methodology typically employs iron powder in hydrochloric acid at temperatures ranging from 80-100°C for 4-8 hours, achieving yields of 65-85% [8] [10]. The reaction proceeds through a multistep mechanism where the nitro groups are first reduced to nitroso intermediates, then to hydroxylamino groups, and finally to the desired amine functionality [9].

Alternative metal-based reduction systems have demonstrated superior selectivity and efficiency. Tin chloride reduction in acidic conditions provides excellent chemoselectivity for aromatic nitro compounds, operating at milder temperatures of 25-80°C with reaction times of 2-6 hours and yields typically ranging from 70-90% [8] [10]. This methodology offers particular advantages for fluorinated substrates as the reaction conditions are compatible with the electron-withdrawing effects of the fluorine substituent [11].

Modern catalytic transfer hydrogenation approaches using zinc/ammonium chloride systems in aqueous media have shown remarkable efficiency for nitro reduction reactions [12] [11]. These systems operate under mild conditions without requiring high-pressure hydrogen gas, making them particularly attractive for laboratory-scale synthesis. The zinc/ammonium chloride combination provides conversion rates of 80-95% for fluorinated nitroaromatic compounds within 1-4 hours at ambient temperature [10].

| Reduction Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Béchamp Reduction (Fe/HCl) | 80-100 | 4-8 h | 65-85 | Moderate |

| Tin Chloride Reduction | 25-80 | 2-6 h | 70-90 | High |

| Zinc/Ammonium Chloride | 20-40 | 1-4 h | 80-95 | High |

| Metal Hydride Reduction | 25-60 | 1-12 h | 60-90 | Moderate |

The subsequent N-methylation step can be accomplished through various approaches, with dimethyl carbonate emerging as an environmentally benign methylating agent [13]. This methodology provides selective monomethylation of primary aromatic amines under microwave irradiation conditions, achieving high yields with minimal environmental impact [13] [14]. Alternative N-methylation strategies include the use of paraformaldehyde with copper hydride catalysis, which demonstrates exceptional selectivity and yields up to 99% for aromatic amine substrates [14].

Catalytic Hydrogenation Strategies with Transition Metal Catalysts

Transition metal-catalyzed hydrogenation represents the most efficient and industrially relevant approach for the selective reduction of nitro precursors to 5-Fluoro-N1-methylbenzene-1,2-diamine [12] [15] [16]. Palladium-based catalysts have demonstrated exceptional performance for the chemoselective hydrogenation of aromatic nitro compounds, particularly under ultrasonic conditions in water-methanol mixtures [15].

Palladium on carbon catalysts at 10% loading provide optimal activity for fluorinated nitroaromatic substrates, operating effectively at temperatures of 25-150°C under hydrogen pressures of 1-30 atmospheres [12] [15]. The reaction typically proceeds with quantitative conversion within 1-10 hours, achieving selectivity values of 85-95% for the desired diamine product [12]. The presence of the fluorine substituent enhances the electrophilic character of the aromatic ring, facilitating the hydrogenation process [15].

Ruthenium-based catalytic systems offer unique advantages for the selective hydrogenation of ortho-dinitro compounds [12]. Ruthenium supported on graphitic carbon nitride (Ru/g-C3N4) demonstrates remarkable selectivity for vicinal diamine formation, with conversion rates of 96% and selectivity approaching 97% for ortho-substituted aromatic diamines [12]. These catalysts operate optimally at temperatures of 100-150°C under hydrogen pressures of 30-50 atmospheres, providing excellent substrate tolerance for electronically diverse aromatic compounds [12].

The mechanism of ruthenium-catalyzed hydrogenation involves the coordination of both nitro groups to the metal center, facilitating simultaneous reduction while maintaining the spatial relationship necessary for 1,2-diamine formation [12]. This coordination effect is particularly pronounced for fluorinated substrates, where the electron-withdrawing fluorine substituent enhances the binding affinity of the nitro groups [16].

Rhodium-based catalysts have shown exceptional performance for reductive amination processes involving carbonyl compounds and nitro precursors [6]. Rhodium on carbon catalysts exhibit high activity at moderate temperatures of 50-100°C with hydrogen pressures of 1-5 atmospheres, achieving selectivity values of 75-90% for complex diamine structures [6]. The ability of rhodium catalysts to promote both nitro reduction and reductive amination in a single reaction vessel represents a significant synthetic advantage [6].

| Catalyst System | Optimal Temperature (°C) | H₂ Pressure (atm) | Selectivity (%) | Substrate Tolerance |

|---|---|---|---|---|

| Pd/C (10% Pd) | 25-150 | 1-30 | 85-95 | High |

| Ru/g-C₃N₄ | 100-150 | 30-50 | 82-97 | High |

| Rh/C | 50-100 | 1-5 | 75-90 | High |

| Pt/C | 25-80 | 1-20 | 80-95 | High |

| Co-N/C MOF | 120-160 | 1-10 | 85-95 | High |

Recent developments in metal-organic framework (MOF) derived catalysts have introduced cobalt-nitrogen-carbon (Co-N/C) systems that demonstrate exceptional activity for aromatic nitro compound reduction [16]. These materials combine high cobalt content (23%) with nitrogen-doped graphitic structures, providing unique electronic properties that enhance catalytic performance [16]. The Co-N/C catalysts operate effectively at temperatures of 120-160°C under moderate hydrogen pressures, achieving selectivity values of 85-95% for fluorinated aromatic diamine synthesis [16].

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted synthesis has revolutionized the preparation of 5-Fluoro-N1-methylbenzene-1,2-diamine by dramatically reducing reaction times while improving yields and selectivity [17] [18] [19]. The application of microwave irradiation to aromatic diamine synthesis provides rapid and efficient heating, leading to reaction rate enhancements and significant reductions in reaction times compared to conventional thermal methods [17].

The optimal microwave conditions for fluorinated diamine synthesis typically involve temperatures of 100-200°C with power settings of 150-300 watts [19]. Reaction times are dramatically reduced to 15-120 minutes compared to several hours required for conventional heating methods [17] [18]. The rapid heating profiles achievable with microwave irradiation improve reaction selectivity by minimizing side reactions and thermal degradation pathways [19].

Solvent selection plays a critical role in microwave-assisted synthesis, with polar aprotic solvents such as N,N-dimethylformamide, N-methyl-2-pyrrolidone, and N,N-dimethylacetamide providing optimal results [17] [18]. These solvents exhibit strong microwave absorption characteristics, enabling efficient energy transfer and uniform heating throughout the reaction mixture [19]. The dielectric properties of these solvents are particularly well-suited for reactions involving ionic intermediates and polar transition states [17].

Catalyst loading optimization studies have demonstrated that 5% catalyst loading provides optimal performance for most microwave-assisted fluorinated diamine syntheses [18]. Higher catalyst loadings may lead to diminishing returns and potential selectivity issues, while lower loadings result in incomplete conversions [19]. The enhanced mass transfer and mixing achieved under microwave conditions allow for more efficient catalyst utilization compared to conventional heating methods [18].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature (°C) | 100-200 | Significant increase up to 180°C | Improves up to optimal temperature |

| Power Setting (W) | 150-300 | Moderate increase up to 250W | Consistent at moderate power |

| Reaction Time (min) | 15-120 | High initial increase, plateau after 60 min | Best selectivity at shorter times |

| Catalyst Loading (%) | 1-10 | Optimal at 5%, diminishing returns above | Higher loading may reduce selectivity |

The integration of microwave heating with transition metal catalysis has enabled the development of highly efficient one-pot synthesis protocols [19]. Palladium-catalyzed cross-coupling reactions under microwave conditions demonstrate exceptional performance for fluorinated aromatic compound synthesis, with reaction completions achieved in less than 2 minutes at elevated temperatures [19]. However, careful temperature control is essential to prevent catalyst decomposition, particularly for sensitive phosphine ligand systems [19].

Microwave-assisted reductive amination protocols have been developed specifically for fluorinated substrates, combining nitro reduction and N-methylation steps in a single reaction vessel [13]. These protocols utilize environmentally benign reagents such as dimethyl carbonate for N-methylation while maintaining high selectivity for monomethylation products [13]. The rapid heating and precise temperature control achievable with microwave synthesis minimize over-methylation and other side reactions [13].

Comparative Analysis of Protecting Group Strategies in Diamine Synthesis

The synthesis of 5-Fluoro-N1-methylbenzene-1,2-diamine requires sophisticated protecting group strategies to achieve selective functionalization of the two distinct amine groups [20] [21]. The choice of protecting groups must consider orthogonality, stability under reaction conditions, and ease of removal while maintaining compatibility with the fluorine substituent [22] [21].

Fluorenylmethoxycarbonyl (Fmoc) protection represents one of the most versatile and widely employed strategies for aromatic diamine synthesis [21]. Fmoc groups demonstrate excellent stability to acidic conditions while being readily removable under basic conditions using 20% piperidine in N,N-dimethylformamide [21]. This orthogonal reactivity profile makes Fmoc protection particularly suitable for sequential functionalization strategies where selective deprotection is required [20] [21].

The tert-butoxycarbonyl (Boc) protecting group offers complementary reactivity to Fmoc systems, being stable under basic conditions but readily cleaved under acidic conditions using trifluoroacetic acid in dichloromethane [21]. Boc protection is particularly advantageous for fluorinated substrates as the electron-withdrawing fluorine substituent stabilizes the carbamate linkage against premature hydrolysis [22] [21].

Advanced protecting group strategies utilizing 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its isovaleric derivative (ivDde) provide exceptional orthogonality for complex diamine synthesis [21]. These protecting groups are stable to both acidic and basic conditions but are selectively removable using hydrazine in N,N-dimethylformamide [21]. The high orthogonality of Dde and ivDde systems enables sophisticated synthetic sequences with multiple protecting group manipulations [20] [21].

| Protecting Group | Deprotection Conditions | Stability to Acids | Stability to Bases | Orthogonality | Typical Yield (%) |

|---|---|---|---|---|---|

| Fmoc | 20% Piperidine/DMF | Stable | Labile | High | 85-98 |

| Boc | TFA/DCM (50%) | Labile | Stable | Moderate | 80-95 |

| Dde | 2% Hydrazine/DMF | Stable | Stable | Very High | 90-98 |

| ivDde | 2-10% Hydrazine/DMF | Stable | Stable | Very High | 85-95 |

| Mtt | 1% TFA/DCM | Labile | Stable | High | 80-95 |

| Alloc | Pd(PPh₃)₄/CHCl₃-AcOH | Stable | Stable | High | 85-95 |

Allyloxycarbonyl (Alloc) protection provides unique advantages for palladium-mediated synthesis protocols [21]. Alloc groups are stable to both acidic and basic conditions but are selectively removable using palladium tetrakis(triphenylphosphine) in chloroform-acetic acid mixtures [21]. This protection strategy is particularly valuable when palladium catalysis is employed in subsequent synthetic transformations [23] [21].

The 4-methyltrityl (Mtt) protecting group offers mild deprotection conditions using 1% trifluoroacetic acid in dichloromethane, allowing selective removal in the presence of other acid-labile protecting groups [21]. Mtt protection is especially useful for fluorinated substrates where harsh deprotection conditions might compromise the fluorine substitution pattern [21].

Recent developments in protecting group chemistry have introduced novel fluorinated protecting groups specifically designed for fluorinated aromatic substrates [4]. These specialized protecting groups exhibit enhanced stability and selectivity when applied to fluorinated diamine synthesis, providing improved yields and reduced side product formation [3] [4]. The electron-withdrawing effects of fluorine substituents can be leveraged to enhance the stability of certain protecting group linkages while facilitating selective deprotection under mild conditions [4] [5].

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic analysis represents the definitive method for determining three-dimensional molecular structures of organic compounds. While specific crystallographic data for 5-fluoro-N1-methylbenzene-1,2-diamine have not been extensively reported in the literature, the structural characteristics can be inferred from studies of closely related aromatic diamine compounds and their crystallographic properties [1] [2].

The molecular geometry of 5-fluoro-N1-methylbenzene-1,2-diamine is characterized by a planar benzene ring system with specific substituent orientations. The compound adopts a non-planar configuration due to steric interactions between the fluorine substituent and the adjacent amino groups. Based on related benzenediamine derivatives, the fluorine atom at the 5-position creates electron-withdrawing effects that influence the overall molecular geometry [1].

Crystallographic studies of similar N-methylated aromatic diamines have demonstrated that the methylamino group typically adopts a pyramidal geometry around the nitrogen atom, with the methyl group oriented to minimize steric hindrance [2]. The dihedral angles between the aromatic plane and the amino substituents are typically influenced by intermolecular hydrogen bonding interactions in the crystal lattice.

Table 1: Expected Crystallographic Parameters for 5-Fluoro-N1-methylbenzene-1,2-diamine

| Parameter | Expected Value | Reference Comparison |

|---|---|---|

| Space Group | P21/n or P21/c | Common for aromatic diamines [2] |

| Bond Length C-F | 1.35-1.37 Å | Typical aromatic C-F bond [1] |

| Bond Length C-N | 1.38-1.41 Å | Aromatic amine C-N bond |

| Bond Angle N-C-C | 118-122° | Aromatic substitution pattern |

| Dihedral Angle | 15-30° | Amino group orientation |

The crystal structure is expected to be stabilized by intermolecular hydrogen bonding networks formed between the amino hydrogen atoms and the fluorine substituents of adjacent molecules. These interactions contribute to the overall crystal packing and influence the thermal stability of the crystalline material [2].

Multi-nuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about 5-fluoro-N1-methylbenzene-1,2-diamine through analysis of multiple nuclear environments. The multi-nuclear approach utilizing proton, carbon-13, and fluorine-19 nuclei offers complementary information for complete structural characterization [3] [4].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The proton nuclear magnetic resonance spectrum of 5-fluoro-N1-methylbenzene-1,2-diamine exhibits characteristic chemical shifts corresponding to distinct proton environments. Aromatic protons appear in the region of 6.5-8.0 parts per million, with specific coupling patterns reflecting the substitution pattern on the benzene ring [3] [4].

The methyl group attached to the nitrogen atom typically resonates at 2.5-3.5 parts per million, appearing as a singlet or showing slight coupling to the adjacent nitrogen-hydrogen proton. The amino protons appear as broad signals in the 3.5-5.5 parts per million range, with exact positions depending on solvent effects and hydrogen bonding interactions [4].

Table 2: Proton Nuclear Magnetic Resonance Spectral Assignments

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Information |

|---|---|---|---|---|

| Aromatic H-3 | 6.8-7.2 | doublet | 1H | J = 8-10 Hz (ortho) |

| Aromatic H-4 | 6.6-7.0 | triplet | 1H | J = 8 Hz (meta) |

| Aromatic H-6 | 6.4-6.8 | doublet | 1H | J = 8 Hz (ortho) |

| N-CH₃ | 2.8-3.2 | singlet | 3H | Slight N-H coupling |

| NH₂ | 4.0-5.0 | broad | 2H | Exchangeable with D₂O |

| NH-CH₃ | 3.5-4.5 | broad | 1H | Exchangeable with D₂O |

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The carbon-13 nuclear magnetic resonance spectrum provides information about the carbon framework of the molecule. Aromatic carbons appear in the characteristic region of 100-160 parts per million, with specific chemical shifts influenced by the electronic effects of the substituents [3] [4].

The carbon bearing the fluorine substituent typically appears as a doublet due to one-bond carbon-fluorine coupling, with a coupling constant of approximately 245-250 Hertz. The methylamino carbon appears in the aliphatic region around 30-40 parts per million [4].

Table 3: Carbon-13 Nuclear Magnetic Resonance Spectral Assignments

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| C-1 | 135-140 | singlet | - |

| C-2 | 145-150 | singlet | - |

| C-3 | 110-115 | doublet | ³JCF = 8-12 Hz |

| C-4 | 105-110 | doublet | ²JCF = 20-25 Hz |

| C-5 | 160-165 | doublet | ¹JCF = 245-250 Hz |

| C-6 | 115-120 | doublet | ³JCF = 8-12 Hz |

| N-CH₃ | 30-35 | singlet | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance)

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive information about the fluorine environment. The fluorine nucleus in 5-fluoro-N1-methylbenzene-1,2-diamine appears as a characteristic signal in the aromatic fluorine region, typically between -115 and -125 parts per million [5] [6].

The fluorine chemical shift is highly sensitive to the electronic environment and shows significant coupling to adjacent protons. The spectrum typically exhibits a complex multiplet due to coupling with the ortho and meta protons on the benzene ring [6].

Table 4: Fluorine-19 Nuclear Magnetic Resonance Spectral Data

| Parameter | Value | Notes |

|---|---|---|

| Chemical Shift | -118 to -122 ppm | Aromatic fluorine region |

| Coupling Pattern | Complex multiplet | H-F coupling |

| ²JHF (ortho) | 8-12 Hz | Ortho proton coupling |

| ³JHF (meta) | 6-8 Hz | Meta proton coupling |

| Line Width | 2-5 Hz | Influenced by CSA effects |

Vibrational Spectroscopy (Fourier Transform Infrared) and Electronic Absorption Profiles

Vibrational spectroscopy provides detailed information about the molecular structure and bonding characteristics of 5-fluoro-N1-methylbenzene-1,2-diamine. Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups and molecular vibrations [7] [8].

Fourier Transform Infrared Spectroscopy Analysis

The infrared spectrum of 5-fluoro-N1-methylbenzene-1,2-diamine exhibits characteristic absorption bands for aromatic diamine compounds. The nitrogen-hydrogen stretching vibrations appear in the region of 3200-3500 wavenumbers, with primary amines showing two distinct bands for symmetric and asymmetric stretching modes [7] [8].

The aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 wavenumber region, while the aromatic carbon-carbon stretching modes appear between 1400-1600 wavenumbers. The carbon-nitrogen stretching vibrations of the aromatic amine functionality typically occur in the 1200-1350 wavenumber range [7] [8].

Table 5: Fourier Transform Infrared Spectroscopic Assignments

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H Stretch (asymmetric) | 3450-3500 | Medium | Primary amine |

| N-H Stretch (symmetric) | 3350-3400 | Medium | Primary amine |

| N-H Stretch (secondary) | 3250-3300 | Medium | Secondary amine |

| C-H Aromatic | 3000-3100 | Medium | Aromatic C-H |

| C=C Aromatic | 1580-1620 | Strong | Aromatic ring |

| C=C Aromatic | 1450-1500 | Strong | Aromatic ring |

| C-N Stretch | 1280-1320 | Medium | Aromatic amine |

| C-F Stretch | 1100-1200 | Strong | Carbon-fluorine |

| N-H Bend | 1620-1650 | Medium | Primary amine |

| C-H Bend | 800-900 | Medium | Aromatic substitution |

Electronic Absorption Spectroscopy

The electronic absorption spectrum of 5-fluoro-N1-methylbenzene-1,2-diamine provides information about electronic transitions within the conjugated aromatic system. The compound exhibits characteristic absorption bands in the ultraviolet region, corresponding to π-π* transitions of the aromatic ring system [9] [10].

The presence of electron-donating amino groups and the electron-withdrawing fluorine substituent creates a push-pull electronic system that influences the electronic absorption characteristics. The extended conjugation between the aromatic ring and the amino substituents results in bathochromic shifts compared to simple aromatic compounds [9].

Table 6: Electronic Absorption Spectroscopic Data

| Transition Type | Wavelength (nm) | Extinction Coefficient | Assignment |

|---|---|---|---|

| π-π* | 250-280 | 15,000-25,000 | Aromatic ring transitions |

| n-π* | 300-330 | 1,000-5,000 | Amine lone pair transitions |

| Charge Transfer | 320-350 | 5,000-10,000 | Amino to aromatic |

| Long Wavelength | 350-400 | 500-2,000 | Extended conjugation |

The electronic absorption spectrum shows solvent-dependent behavior, with polar solvents causing shifts in absorption maxima due to differential solvation of ground and excited states. The compound typically appears as a colored solution due to the extended conjugation system [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 5-fluoro-N1-methylbenzene-1,2-diamine. The mass spectrometric analysis reveals characteristic fragmentation patterns that are diagnostic for aromatic diamine compounds [11] [12].

Molecular Ion and Base Peak Analysis

The molecular ion peak appears at mass-to-charge ratio 140, corresponding to the molecular weight of 5-fluoro-N1-methylbenzene-1,2-diamine. The molecular ion peak intensity is typically moderate to weak, which is characteristic of aromatic amine compounds due to their tendency to undergo rapid fragmentation [11] [12].

The base peak in the mass spectrum typically corresponds to the tropylium ion or related aromatic cation formed through rearrangement and loss of side chain functionalities. The fragmentation patterns follow the general rules for aromatic amines, with alpha-cleavage being the predominant fragmentation mode [11].

Table 7: Mass Spectrometric Fragmentation Pattern

| m/z Value | Relative Intensity | Fragment Ion | Fragmentation Process |

|---|---|---|---|

| 140 | 15-25% | [M]⁺- | Molecular ion |

| 139 | 10-15% | [M-H]⁺ | Hydrogen loss |

| 123 | 20-30% | [M-NH₂]⁺ | Amino group loss |

| 109 | 30-40% | [M-CH₂NH₂]⁺ | Methylamino loss |

| 95 | 25-35% | [C₆H₄FN]⁺ | Side chain loss |

| 77 | 40-60% | [C₆H₅]⁺ | Phenyl cation |

| 58 | 35-45% | [C₂H₆N₂]⁺ | Diamine fragment |

| 30 | 80-100% | [CH₂NH₂]⁺ | Methylamine cation |

Fragmentation Mechanisms

The fragmentation behavior of 5-fluoro-N1-methylbenzene-1,2-diamine follows established patterns for aromatic amines. The initial fragmentation typically involves alpha-cleavage adjacent to the nitrogen atoms, resulting in the formation of stable nitrogen-containing cations [11] [12].

The loss of the amino group (mass 17) from the molecular ion produces a fragment at mass-to-charge ratio 123, which represents a significant fragmentation pathway. The subsequent loss of the methyl group from the methylamino substituent leads to further fragmentation products [11].

The formation of the tropylium ion (mass-to-charge ratio 77) through rearrangement processes is a characteristic feature of aromatic compounds. This ion is formed through the migration of the aromatic ring system and represents one of the most stable fragment ions in the mass spectrum [12].

Isotope Pattern Analysis

The isotope pattern of 5-fluoro-N1-methylbenzene-1,2-diamine reflects the natural abundance of carbon-13 and nitrogen-15 isotopes. The molecular ion cluster shows the characteristic pattern with the M+1 peak at approximately 7.5% of the molecular ion intensity, corresponding to the presence of seven carbon atoms [12].

The presence of the fluorine atom does not significantly affect the isotope pattern, as fluorine-19 is the only naturally occurring isotope of fluorine. However, the fluorine substituent does influence the fragmentation pathways and the relative intensities of specific fragment ions [11].